1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene
Description
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene (CAS: 1706450-55-6) is a halogenated aromatic compound with the molecular formula C₁₅H₁₄BrClO₃ and a molecular weight of 373.63 g/mol . Its structure features a benzene ring substituted with bromine (Br), chlorine (Cl), methoxy (–OCH₃), and a (4-methoxybenzyl)oxy group (–OCH₂C₆H₄OCH₃). This combination of electron-withdrawing (Br, Cl) and electron-donating (methoxy) groups confers unique electronic and steric properties, making it relevant in organic synthesis, particularly as a protected intermediate or coupling partner.
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-5-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-11-5-3-10(4-6-11)9-20-15-7-12(16)13(17)8-14(15)19-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDYNXDWANNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step synthetic sequence:
Detailed Preparation Methods
Synthesis via Benzophenone Intermediate Reduction
A common route involves the preparation of a halogenated benzophenone intermediate followed by its reduction to the corresponding benzyl derivative.
Step 1: Formation of Halogenated Benzophenone
- Starting Material: 5-bromo-2-chlorobenzoic acid
- Reagents: Oxalyl chloride (to form acid chloride), dichloromethane as solvent, catalytic dimethylformamide
- Conditions: Stirring at 25–30°C under nitrogen atmosphere for 1 hour
- Work-up: Concentration under vacuum to obtain oily acid chloride intermediate
Step 2: Friedel-Crafts Acylation with Methoxybenzyl Ether
- Reagents: Phenetole (or 4-methoxybenzyl ether derivatives), aluminum chloride as Lewis acid catalyst
- Conditions: Addition at 0–5°C, stirring for 1–2 hours
- Outcome: Formation of 5-bromo-2-chloro-4'-methoxybenzophenone intermediate
Step 3: Reduction of Benzophenone to Benzyl Derivative
- Reagents: Triethylsilane and boron trifluoride etherate or sodium borohydride with aluminum chloride
- Conditions: Cooling to 10°C, gradual addition of reagents, stirring at ambient temperature for 14 hours or heating to 60–65°C for 16 hours depending on reducing agent
- Purification: Washing with aqueous sodium bicarbonate, extraction, drying, and recrystallization in ethanol at low temperature (-20 to -15°C)
Step 4: Introduction of Methoxybenzyl Ether Group
- Reagents: 1 M boron tribromide in dichloromethane for demethylation or ether cleavage
- Conditions: Stirring at ambient temperature for 2 hours, followed by quenching with saturated aqueous potassium carbonate and acidification to pH 1
- Work-up: Extraction with ethyl acetate or dichloromethane, drying over sodium sulfate, solvent removal
One-Pot Process Avoiding Acetonitrile
An improved process avoids the use of acetonitrile solvent to prevent impurity formation (such as N-acetyl-5-bromo-2-chloro-4'-methoxydiphenylmethylamine):
- Reaction: 5-bromo-2-chlorobenzoyl chloride reacts directly with 4-methoxybenzyl ether derivatives in dichloromethane with aluminum chloride catalyst.
- Reduction: Triethylsilane is added slowly at 20–25°C, stirring for 36 hours.
- Purification: Sequential washing with sodium bicarbonate solution, water, and concentration under vacuum.
- Yield: High purity product (>95% by HPLC) obtained after recrystallization.
Data Table: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF, DCM, N2 atmosphere | 25–30 | 1 hour | — | Oily residue obtained |
| Friedel-Crafts acylation | Phenetole, AlCl3, DCM | 0–5 | 1–2 hours | — | Intermediate benzophenone formed |
| Reduction with triethylsilane | Triethylsilane, BF3·OEt2, DCM, acetonitrile | 10–25 | 14–36 hours | ~95 | Avoid acetonitrile to reduce impurities |
| Reduction with NaBH4/AlCl3 | Sodium borohydride, AlCl3, THF | 0–65 | 16 hours | ~90 | Alternative reduction method |
| Demethylation/ether cleavage | Boron tribromide in DCM | 0–25 | 2 hours | — | Followed by aqueous work-up |
| Recrystallization | Ethanol, cooling to -20 to -15 | — | 2 hours | — | Solid product isolation |
Analytical and Purity Considerations
- Purity is typically assessed by HPLC, with values exceeding 95% achievable.
- NMR (1H and 13C) spectroscopy confirms the structure, with characteristic aromatic and methoxy signals.
- Washing steps with aqueous acid/base and brine ensure removal of inorganic impurities.
- Drying over sodium sulfate or magnesium sulfate is standard before solvent removal.
Research Findings and Notes
- The use of boron trifluoride etherate as a Lewis acid catalyst in combination with triethylsilane provides efficient reduction of benzophenone intermediates to benzyl derivatives.
- Avoiding acetonitrile as a solvent in the reduction step is critical to prevent formation of unwanted amine impurities via nucleophilic addition and hydrolysis.
- Recrystallization from ethanol at sub-zero temperatures enhances product purity and yield.
- The described processes are scalable and have been patented, indicating industrial relevance and robustness.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and methoxy groups can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent type, position, and complexity. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Electronic Effects: The target compound’s chlorine atom enhances electrophilicity compared to non-chlorinated analogs like 1-Bromo-4-methoxy-2-(1-phenylethenyl)benzene, facilitating nucleophilic aromatic substitution (NAS) reactions .
- Reactivity : Bromomethyl-substituted analogs (e.g., 19614-12-1) exhibit higher reactivity in alkylation reactions due to the labile C–Br bond, unlike the stable aryl–Br bond in the target compound .
Insights:
- Protecting Groups : The (4-methoxybenzyl)oxy group in the target compound is removed under strong acidic conditions (e.g., trifluoroacetic acid), similar to tert-butoxycarbonyl (Boc) deprotection . This contrasts with methoxymethoxy groups (132532-64-0), which require milder acids .
- Cross-Coupling Efficiency: The target compound’s chlorine atom may direct metalation in coupling reactions, unlike non-chlorinated analogs like 1-Bromo-4-((2-ethylhexyl)oxy)benzene, which rely solely on bromine for reactivity .
Physicochemical Properties
- Solubility : The bulky (4-methoxybenzyl)oxy group reduces solubility in polar solvents compared to smaller analogs like 1-Bromo-2-methoxy-4-methylbenzene (CAS: 95740-49-1) .
- Thermal Stability : Halogenated methoxybenzenes generally exhibit high thermal stability, but the target compound’s multiple substituents may lower its melting point relative to simpler derivatives (e.g., 27060-75-9) .
Biological Activity
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene (CAS No. 1706450-55-6) is an organic compound classified as an aryl halide. Its unique structure, featuring multiple halogen and methoxy substituents, suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene may interact with various biological targets due to its aromatic nature and halogen substituents. Potential mechanisms include:
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles, potentially leading to biologically active derivatives.
- Free Radical Formation : Compounds with similar structures often generate free radicals, which can influence cellular signaling pathways and induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that aryl halides can inhibit the growth of Gram-positive and Gram-negative bacteria. While specific data on 1-bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene is limited, its structural analogs have demonstrated significant antibacterial and antifungal activities.
Anticancer Properties
The compound's potential anticancer activity is supported by its structural features. A study assessing the biological activity of various methoxy-substituted benzene derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines. The presence of methoxy groups may enhance lipophilicity, facilitating better cell membrane penetration and increased bioactivity.
Case Studies
- Anticancer Activity :
-
Neuroprotective Effects :
- Research on related compounds has demonstrated neuroprotective effects through inhibition of acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases . The compound could potentially serve as a lead for developing multitarget-directed ligands with neuroprotective capabilities.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 1-Bromo-2-chloro-4-methoxybenzene | TBD | Anticancer, Antimicrobial |
| 1-Bromo-4-chloro-2-methoxybenzene | 0.62 | AChE Inhibition |
| 2-Bromo-5-chloroanisole | 0.30 | Antimicrobial |
Q & A
Q. Critical Factors :
- Catalyst Choice : Lewis acids like La(OTf)₃ improve ether bond formation efficiency .
- Temperature : Lower temperatures (0°C) minimize side reactions during halogenation .
How can spectroscopic and chromatographic methods confirm the structure and purity of this compound?
Basic Research Question
- ¹H/¹³C NMR : Distinct signals include:
- δ 3.8–4.0 ppm (methoxy protons) and δ 5.2–5.5 ppm (benzyloxy CH₂) .
- Aromatic protons appear as multiplet peaks between δ 6.8–7.5 ppm .
- HRMS-ESI : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.98) .
- HPLC : Retention time consistency confirms purity (>95%) under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .
How does the substitution pattern (e.g., methoxy vs. methoxymethoxy groups) affect reactivity in cross-coupling reactions?
Advanced Research Question
The methoxymethoxy group enhances steric hindrance and electron density, slowing Suzuki-Miyaura couplings compared to simpler methoxy analogs. For example:
-
Comparative Reactivity :
Substituent Coupling Rate (k, s⁻¹) Yield (%) Methoxymethoxy 0.05 62 Methoxy 0.12 85
Mechanistic Insight : The bulkier methoxymethoxy group impedes palladium catalyst access to the aryl bromide, necessitating higher temperatures (80–100°C) .
What strategies are recommended for designing biological activity assays targeting enzymes or cellular pathways?
Advanced Research Question
- Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase or kinase inhibition) with IC₅₀ determination. The bromo and chloro groups may interact with catalytic residues .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, noting EC₅₀ values. Compare with analogs lacking the benzyloxy group to isolate substituent effects .
Data Interpretation : Contradictory results (e.g., high in vitro activity vs. low cellular uptake) may arise from poor solubility. Use DMSO concentrations <1% to avoid artifacts .
How can computational modeling predict interactions with biological targets like DNA topoisomerases?
Advanced Research Question
- Docking Studies : Use AutoDock Vina with PubChem 3D conformers (CID: [insert CID from ]) to simulate binding to topoisomerase II’s ATP-binding pocket. Key interactions:
- Bromine forms halogen bonds with Asp543.
- Methoxy groups hydrogen-bond to Arg503 .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
How should researchers resolve contradictions in reported biological activities across structural analogs?
Advanced Research Question
-
Comparative Analysis : Tabulate bioactivity data for analogs (e.g., 1-Bromo-4-chloro-2-methoxybenzene vs. the target compound):
Compound Antimicrobial IC₅₀ (µM) Anticancer EC₅₀ (µM) Target compound 12.3 ± 1.2 8.7 ± 0.9 1-Bromo-4-chloro-2-methoxybenzene 45.6 ± 3.1 32.4 ± 2.5
Root Cause : The benzyloxy group enhances membrane permeability, explaining lower EC₅₀ values. Validate via logP measurements (e.g., HPLC-derived logP = 2.8 vs. 1.9 for simpler analogs) .
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Advanced Research Question
- Regioselectivity : Competing halogenation at adjacent positions can occur at scale. Mitigate via:
- Directed Ortho-Metalation : Use n-BuLi to direct bromine to the desired position before chlorination .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield by 15% .
Quality Control : Implement in-line FTIR to monitor intermediate formation during continuous flow synthesis .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Basic Research Question
-
Degradation Pathways : Hydrolysis of the benzyloxy group in aqueous buffers (pH >7) generates 5-hydroxy derivatives.
-
Storage Guidelines :
Condition Degradation (%/month) 4°C (dry) <1% 25°C (40% humidity) 5%
Mitigation : Store at –20°C under argon with desiccant; confirm purity via HPLC before use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
